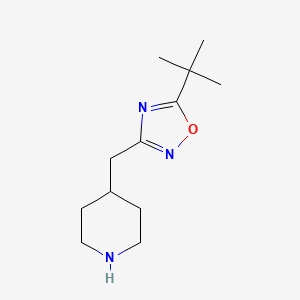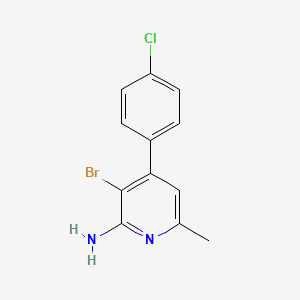
Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-(4-fluorofenil)-2-feniloxazol-4-carboxilato de metilo es un compuesto heterocíclico que ha despertado interés en el campo de la química medicinal debido a sus características estructurales únicas y sus potenciales actividades biológicas. Este compuesto pertenece a la familia de los oxazoles, que es conocida por sus diversas propiedades farmacológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-(4-fluorofenil)-2-feniloxazol-4-carboxilato de metilo generalmente implica la ciclización de precursores apropiados en condiciones controladas. Un método común incluye la reacción de 4-fluorobenzaldehído con ácido fenilacético en presencia de un agente deshidratante para formar el intermedio, que luego se cicliza para producir el anillo de oxazol . Las condiciones de reacción a menudo implican el uso de catalizadores y disolventes para facilitar el proceso de ciclización.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis de las Reacciones Químicas
Tipos de reacciones
El 5-(4-fluorofenil)-2-feniloxazol-4-carboxilato de metilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar derivados de oxazol correspondientes.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al anillo de oxazol.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diferentes sustituyentes en el anillo de oxazol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos, los agentes alquilantes y los nucleófilos se emplean en condiciones específicas para lograr reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos de oxazol, mientras que las reacciones de sustitución pueden producir una variedad de derivados de oxazol sustituidos .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a variety of substituted oxazole derivatives .
Aplicaciones Científicas De Investigación
El 5-(4-fluorofenil)-2-feniloxazol-4-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 5-(4-fluorofenil)-2-feniloxazol-4-carboxilato de metilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando los efectos biológicos deseados. Las dianas moleculares y vías exactas pueden variar dependiendo de la aplicación y contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos similares
- 5-(4-Clorofenil)-2-feniloxazol-4-carboxilato de metilo
- 5-(4-Bromofenil)-2-feniloxazol-4-carboxilato de metilo
- 5-(4-Metilfenil)-2-feniloxazol-4-carboxilato de metilo
Singularidad
El 5-(4-fluorofenil)-2-feniloxazol-4-carboxilato de metilo es único debido a la presencia del átomo de flúor, que puede influir significativamente en sus propiedades químicas y biológicas. El átomo de flúor puede mejorar la estabilidad, la lipofilia y la afinidad de unión a dianas moleculares del compuesto, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C17H12FNO3 |
|---|---|
Peso molecular |
297.28 g/mol |
Nombre IUPAC |
methyl 5-(4-fluorophenyl)-2-phenyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C17H12FNO3/c1-21-17(20)14-15(11-7-9-13(18)10-8-11)22-16(19-14)12-5-3-2-4-6-12/h2-10H,1H3 |
Clave InChI |
PLAKSOOBYLIMDV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)



